
5-methoxy-3-methyl-1H-indole
Overview
Description
5-Methoxy-3-methyl-1H-indole is a naturally occurring compound belonging to the indole family, which are heterocyclic aromatic organic compounds Indoles are significant in various biological and chemical processes due to their structural similarity to tryptophan, an essential amino acid
Preparation Methods
Fischer Indole Synthesis
The Fischer indole synthesis is a classical and widely used method for constructing the indole core. In this method, an aryl hydrazine reacts with a suitable aldehyde or ketone under acidic conditions to form the indole ring system.
- Reaction Mechanism : The hydrazine condenses with the carbonyl compound to form a hydrazone intermediate, which undergoes acid-catalyzed rearrangement and cyclization to yield the indole structure.
- Specific to 5-Methoxy-3-methyl-1H-indole : The aryl hydrazine is typically substituted with a methoxy group at the 5-position, and the ketone or aldehyde bears a methyl group to introduce the 3-methyl substituent.
- Reaction Conditions : Acidic catalysts such as hydrochloric acid or sulfuric acid are used, with heating typically between 80-150°C.
- Yields : Moderate to high yields (60-85%) are reported depending on the substrates and conditions.
Biltz Synthesis
The Biltz synthesis involves the cyclization of ortho-nitrotoluidine derivatives at high temperatures to form indole derivatives.
- Reaction Mechanism : Heating ortho-nitrotoluidine induces intramolecular cyclization and reduction of the nitro group, leading to the formation of the indole ring.
- Application : This method is useful when starting materials are readily available and can be subjected to thermal cyclization.
- Conditions : High temperatures (often >200°C) are required, sometimes in the presence of reducing agents or catalysts.
- Industrial Relevance : This method is favored in some industrial settings due to the simplicity of reagents but requires careful control of reaction conditions to avoid side reactions.
Continuous Flow Chemistry for Industrial Production
Modern industrial synthesis of this compound increasingly employs continuous flow chemistry techniques.
- Principle : Reactions are conducted in a continuous stream rather than batch-wise, allowing precise control over temperature, mixing, and reaction time.
- Benefits : Enhanced safety, scalability, reproducibility, and cost efficiency.
- Adaptation : Both Fischer and Biltz syntheses can be adapted to continuous flow setups.
- Outcomes : Improved yields and purity, with reduced reaction times and waste generation.
Advanced Functionalization via Visible-Light-Induced Reactions
Recent research has demonstrated the use of visible-light-induced, metal- and reagent-free oxidative coupling reactions to functionalize indole derivatives, including methyl-substituted and methoxy-substituted indoles.
- Methodology : Indoles react with organo-dichalcogenides (disulfides, diselenides, ditellurides) under sunlight or CFL light irradiation in acetone.
- Reaction Conditions : Ambient temperature, oxygen-purged acetone, 6-18 hours under visible light.
- Advantages : Mild, environmentally friendly conditions without metal catalysts.
- Relevance : Although primarily used for functionalization at the 3-position, this method can be applied to synthesize or modify this compound derivatives.
- Yields : Reported yields range from 74% to 79% for related substituted indoles.
Comparative Data Table of Preparation Methods
Parameter | Fischer Indole Synthesis | Biltz Synthesis | Continuous Flow Chemistry | Visible-Light-Induced Functionalization |
---|---|---|---|---|
Starting Materials | Arylhydrazine + aldehyde/ketone | Ortho-nitrotoluidine | Adapted from Fischer/Biltz | Indole + organo-dichalcogenides |
Reaction Conditions | Acidic, 80-150°C | High temperature >200°C | Controlled flow, variable temperature | Room temp, visible light, oxygenated solvent |
Reaction Time | Several hours | Several hours to days | Minutes to hours | 6-18 hours |
Yield Range | 60-85% | Moderate (variable) | High, scalable | 74-79% |
Scalability | Moderate | Industrial scale possible | Excellent | Laboratory scale |
Environmental Impact | Moderate (acidic waste) | High energy input | Low waste, safer | Green chemistry approach |
Research Findings and Notes
- The Fischer indole synthesis remains the most reliable and selective method for preparing this compound in research laboratories.
- The Biltz synthesis, while simpler in terms of reagents, requires harsh conditions and careful temperature control, limiting its use to industrial or specialized settings.
- Continuous flow chemistry is the preferred industrial method due to its efficiency, safety, and scalability.
- Visible-light-induced oxidative coupling provides a novel, environmentally friendly technique for modifying indole derivatives, which could be adapted for the synthesis of functionalized this compound analogs.
- Analytical methods such as NMR, GC-MS, and HRMS are routinely employed to confirm the structure and purity of the synthesized compounds.
Chemical Reactions Analysis
Oxidative Coupling with 3-Oxindoles
This compound undergoes Cu-catalyzed oxidative coupling with 3-oxindoles under aerobic conditions. The reaction proceeds via enolate formation and radical intermediates (Figure 5 in ):
-
Reagents : Cu-salan-Ph catalyst, O₂, 1,2-dichloroethane.
-
Conditions : 50°C for 20 hours.
-
Products : Cross-coupled indole-oxindole derivatives, formed through nucleophilic attack of the copper enolate on a radical cation intermediate .
Reaction Component | Details |
---|---|
Catalyst | Cu-salan-Ph (5 mol%) |
Oxidant | Molecular oxygen (O₂) |
Yield Range | 60–85% (varies with substituents) |
Oxidative Dimerization
In acidic media, the compound dimerizes via radical mechanisms, particularly at activated positions on the indole ring :
-
Reagents : Protic acids (e.g., HCl), ambient O₂.
-
Positional Selectivity : The methoxy group directs dimerization to C4 or C6 positions.
Electrophilic Substitution Reactions
The electron-donating methoxy group activates the indole ring for electrophilic attacks, with regioselectivity governed by substituent effects :
Halogenation
-
Reagents : Br₂ or Cl₂ in dichloromethane.
-
Position : Predominant substitution at C4 due to resonance activation by the methoxy group.
-
Example Product : 4-Bromo-5-methoxy-3-methyl-1H-indole.
Parameter | Value |
---|---|
Reaction Temperature | 0–25°C |
Typical Yield | 70–90% |
Nitration
-
Reagents : HNO₃/H₂SO₄ mixture.
-
Position : Nitration occurs at C6, favored by the methyl group’s steric and electronic effects.
Acid-Catalyzed Additions
The compound participates in acid-mediated condensations with carbonyl compounds :
-
Reagents : Aldehydes or α,β-unsaturated ketones, H₂SO₄.
-
Mechanism : Protonation of the indole nitrogen enhances electrophilicity, enabling nucleophilic attack at C3.
Substrate | Product Class |
---|---|
Formaldehyde | Bis(indolyl)methanes |
Acrolein | Indole-acrolein adducts |
Cross-Dehydrogenative Coupling (CDC)
Under oxidative conditions, this indole derivative couples with arenes or heteroarenes :
-
Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), toluene.
-
Scope : Compatible with electron-rich partners (e.g., 1,3,5-trimethoxybenzene).
Coupling Partner | Yield (%) |
---|---|
Indole | 78 |
Anisole | 65 |
Critical Analysis of Reactivity Trends
-
Electronic Effects : The methoxy group enhances electron density at C4 and C6, while the methyl group at C3 sterically hinders substitution at adjacent positions.
-
Catalytic Systems : Copper complexes outperform other metals in mediating oxidative couplings due to their redox flexibility .
-
Limitations : Reduction reactions (e.g., hydrogenation) remain underexplored in accessible literature.
This synthesis of reactivity data provides a foundation for further exploration in medicinal chemistry and materials science applications.
Scientific Research Applications
5-Methoxy-3-methyl-1H-indole has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemicals with unique properties.
Mechanism of Action
The mechanism by which 5-methoxy-3-methyl-1H-indole exerts its effects involves its interaction with various molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
5-Methoxy-3-methyl-1H-indole is similar to other indole derivatives, such as 5-hydroxy-3-methyl-1H-indole and 5-methoxy-1H-indole. its unique methoxy and methyl groups contribute to its distinct chemical and biological properties. These differences can influence its reactivity, stability, and biological activity, making it a valuable compound for various applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Biological Activity
5-Methoxy-3-methyl-1H-indole is an indole derivative that has garnered attention due to its diverse biological activities. This compound exhibits a range of pharmacological effects, including neuroprotective, anti-inflammatory, and antimicrobial properties. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound (C10H11NO) is a naturally occurring compound belonging to the indole family, which is characterized by a bicyclic structure containing a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Its structural features include:
- A methoxy group at position 5
- A methyl group at position 3
These functional groups contribute to its unique biological properties.
The biological activity of this compound is mediated through several mechanisms:
1. Enzyme Inhibition:
- It has been shown to inhibit myeloperoxidase (MPO), an enzyme involved in the immune response that can contribute to oxidative stress when overactive.
2. Interaction with Receptors:
- The compound binds with high affinity to various receptors, influencing multiple signaling pathways that regulate cellular functions.
3. Modulation of Biochemical Pathways:
- Indoles are known to affect numerous biochemical pathways, including those involved in inflammation and oxidative stress responses .
Neuroprotective Effects
Research indicates that derivatives of this compound exhibit neuroprotective properties against oxidative stress-induced damage. For instance:
- Case Studies: In vitro studies demonstrated that certain derivatives significantly protected SH-SY5Y neuronal cells from H2O2-induced neurotoxicity, suggesting potential applications in treating neurodegenerative disorders .
Antioxidant Activity
The compound has been shown to exhibit antioxidant properties, which help mitigate oxidative damage in cells:
- Mechanism: It reduces lipid peroxidation and inhibits the generation of reactive oxygen species (ROS), thereby protecting cellular components from oxidative stress .
Antimicrobial Properties
This compound has demonstrated antimicrobial activity against various pathogens:
- Research Findings: Studies have reported its effectiveness against specific bacterial strains, indicating potential as a therapeutic agent in treating infections.
Research Findings and Case Studies
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound indicates that its lipophilicity and solubility affect its absorption and distribution within biological systems. These properties are crucial for determining the compound's efficacy as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-methoxy-3-methyl-1H-indole, and what methodological considerations are critical?
The synthesis of this compound typically involves electrophilic substitution or condensation reactions. For example, iodine-catalyzed reactions in acetonitrile at 40°C with 10 mol% I₂ yield up to 98% product . Key considerations include:
- Catalyst selection : Iodine outperforms AlCl₃, FeCl₃, and p-TsOH in terms of yield and reaction time .
- Solvent optimization : Polar aprotic solvents like acetonitrile enhance reactivity compared to acetic acid .
- Purification : Column chromatography (e.g., silica gel with EtOAc/petroleum ether) is essential for isolating pure crystals .
Q. How is X-ray crystallography applied to determine the molecular structure of this compound derivatives?
Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard. For example:
- Data collection : APEX2 detectors and Mo-Kα radiation (λ = 0.71073 Å) are typical .
- Refinement : SHELXTL refines anisotropic displacement parameters, achieving R-factors < 0.05 for high-resolution structures .
- Validation : PLATON checks for missed symmetry and twinning, critical for interpreting bond angles and torsional strain .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of bis-indolylmethane derivatives involving this compound?
Optimization requires systematic screening of variables (Table 1 from ):
Variable | Optimal Condition | Yield (%) |
---|---|---|
Catalyst | I₂ (10 mol%) | 98 |
Temperature | 40°C | 98 |
Solvent | MeCN | 98 |
Time | 5 hours | 98 |
- Key insights : Elevated temperatures (>80°C) reduce yields due to side reactions, while lower catalyst loading (5 mol%) extends reaction time .
Q. How should researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
Contradictions often arise from dynamic effects (e.g., rotamers in solution) or crystallographic packing forces. Methodological steps include:
- Dynamic NMR : Assess temperature-dependent chemical shifts to identify conformational exchange .
- DFT calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to validate static vs. dynamic disorder .
- Twinned data analysis : Use SHELXL’s TWIN/BASF commands to refine twin fractions in cases of pseudo-merohedral twinning .
Q. What advanced derivatization strategies enhance the analytical detection of this compound in trace-level studies?
Electron-capture negative ionization (ECNI) with trifluoroacetyl/pentafluoropropionyl derivatives improves sensitivity:
- Derivatization : N-trifluoroacetyl-O-trifluoroethyl esters yield abundant [M⁻] ions for LC-MS detection .
- Fragment analysis : Key ions like [M-HF]⁻ and [M-CF₃CO]⁻ confirm structural integrity .
- Validation : Cross-check with high-resolution MALDI-TOF (mass error < 2 ppm) to rule out matrix interference .
Q. Methodological Comparisons
Q. Why is SHELX still widely used for crystallographic refinement despite newer software alternatives?
SHELX remains preferred due to:
- Robustness : Handles high-resolution data and twinning better than automated pipelines .
- Flexibility : Manual refinement in SHELXTL allows precise modeling of disorder (e.g., methyl group rotamers) .
- Macromolecular niche : SHELXPRO interfaces with PHENIX for joint refinement of small-molecule co-crystallized with proteins .
Q. How do indole derivatives like this compound interact with biological targets, and what assays are most effective?
Mechanistic studies require:
- Receptor binding : Radioligand assays (e.g., ³H-labeled derivatives) quantify affinity for serotonin receptors .
- Enzyme inhibition : Fluorescence-based assays (e.g., tryptophan hydroxylase inhibition) with IC₅₀ determination .
- Cellular uptake : LC-MS/MS quantifies intracellular concentrations after derivatization with pentafluorobenzoyl chloride .
Properties
IUPAC Name |
5-methoxy-3-methyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-6-11-10-4-3-8(12-2)5-9(7)10/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSOFHURJVUIKMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456499 | |
Record name | 5-methoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21987-25-7 | |
Record name | 5-methoxy-3-methyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.